molecular formula C13H17N3O3S B14113069 1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium

1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium

Cat. No.: B14113069
M. Wt: 295.36 g/mol
InChI Key: VSKODFQDVBVARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate is a complex organic compound that features a pyridine ring, an imidazole ring, and a sulfonate group. This compound is notable for its unique structure, which combines aromatic heterocycles with a sulfonate group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate
  • 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate
  • 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate

Uniqueness

The uniqueness of 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate lies in its combination of a pyridine ring, an imidazole ring, and a sulfonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

3-[3-(2-pyridin-2-ylethyl)imidazol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C13H17N3O3S/c17-20(18,19)11-3-7-15-9-10-16(12-15)8-5-13-4-1-2-6-14-13/h1-2,4,6,9-10,12H,3,5,7-8,11H2

InChI Key

VSKODFQDVBVARW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCN2C=C[N+](=C2)CCCS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.